Methiomeprazine

Description

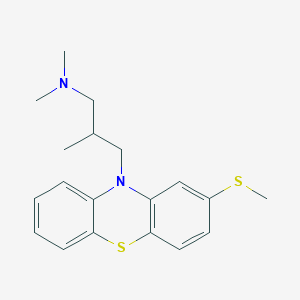

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNNXSLDLIGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862750 | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7009-43-0, 1759-09-7 | |

| Record name | Methiomeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levometiomeprazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiomeprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methiomeprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOMETIOMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methiomeprazine: An In-depth Guide to its Discovery and Development

An Introduction to a Classic Phenothiazine

Methiomeprazine, a typical antipsychotic of the phenothiazine class, holds a unique place in the history of psychopharmacology. While not as widely known as its counterpart chlorpromazine, its development and study have contributed to the broader understanding of antipsychotic drug action. This technical guide provides a comprehensive overview of the discovery, history of development, and core scientific data related to this compound for researchers, scientists, and drug development professionals. For the purposes of this guide, it is important to note that the terms this compound, levomepromazine, and methotrimeprazine are often used interchangeably in scientific literature to refer to the same chemical entity.[1][2]

Discovery and Historical Development

The story of this compound is intrinsically linked to the broader exploration of phenothiazine derivatives following the revolutionary discovery of chlorpromazine's antipsychotic effects in the early 1950s. The core phenothiazine structure, originally synthesized in the late 19th century for use in the dye industry, became a critical scaffold for the development of a new class of drugs targeting psychosis.

This compound emerged from this era of chemical exploration as a low-potency typical antipsychotic characterized by its strong sedative, analgesic, and antiemetic properties.[1] This distinct pharmacological profile carved out a niche for its use, particularly in palliative care settings for the management of nausea, vomiting, and severe agitation in terminally ill patients.[2][3]

Physicochemical Properties and Synthesis

This compound is chemically designated as (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H24N2S2 | |

| CAS Number | 7009-43-0 |

The synthesis of phenothiazine derivatives like this compound generally involves the alkylation of the phenothiazine nucleus. While a specific, detailed experimental protocol for the original synthesis of this compound is not prominently documented in readily accessible literature, the general synthetic route for similar phenothiazines can be described.

General Experimental Protocol for Phenothiazine Synthesis

A common synthetic pathway for phenothiazine derivatives involves the following conceptual steps:

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity of this pathway is a central hypothesis for the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, this compound reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

However, its clinical effects are not solely attributable to D2 receptor antagonism. This compound also exhibits activity at a range of other receptors, which contributes to its broad pharmacological profile and its side effects.

Pharmacokinetics

Pharmacokinetic data for this compound, often reported under the name methotrimeprazine, indicates the following key parameters:

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~50-60% | |

| Time to Peak Plasma Concentration (Oral) | 1-3 hours | |

| Biological Half-life | ~20 hours |

Preclinical and Clinical Data

Detailed preclinical and clinical trial data specifically for "this compound" is sparse in publicly available records. Much of the clinical understanding is derived from its use as levomepromazine/methotrimeprazine.

Preclinical Studies

Clinical Use and Efficacy

This compound (as levomepromazine) is primarily utilized in palliative care. Its efficacy as a broad-spectrum antiemetic and for the management of terminal agitation is well-established in this setting.

Conclusion

This compound represents an important chapter in the history of psychopharmacology, emerging from the fertile ground of phenothiazine research. While it may not be a first-line antipsychotic in contemporary psychiatric practice, its unique pharmacological profile has secured its role in specific clinical contexts, most notably in palliative medicine. Further research to unearth and consolidate the original development and trial data for this compound would be of significant historical and scientific value, providing a more complete picture of this classic therapeutic agent.

References

Chemical and physical properties of Methiomeprazine

An In-depth Technical Guide to the Chemical and Physical Properties of Methiomeprazine

Introduction

This compound is a chemical compound belonging to the phenothiazine class. Phenothiazines are a well-established group of compounds, many of which exhibit antipsychotic and neuroleptic properties. They form the basis for a significant number of drugs used in the treatment of psychiatric disorders. The therapeutic effects of these compounds are primarily attributed to their interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its anticipated pharmacological profile based on its structural class, and detailed experimental protocols relevant to its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

The fundamental chemical identifiers and structural information for this compound are summarized below. This data is essential for the unambiguous identification and characterization of the compound.

| Property | Value | Reference(s) |

| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | [1][2] |

| CAS Number | 7009-43-0 | [1][3] |

| Chemical Formula | C₁₉H₂₄N₂S₂ | [1] |

| Molecular Weight | 344.5 g/mol | |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |

| InChIKey | AQMNNXSLDLIGII-UHFFFAOYSA-N | |

| Synonyms | Levometimeprazine, Metiomeprazina, Methiomeprazinum |

Physical Properties

The physical properties of a compound are critical for its formulation and delivery as a therapeutic agent. The data presented includes both predicted and experimental values where available.

| Property | Value | Notes | Reference(s) |

| Boiling Point | 480.8 ± 45.0 °C | Predicted value | |

| pKa | 9.32 ± 0.28 | Predicted value | |

| Water Solubility | Predicted to be low | Phenothiazines are generally poorly soluble in water. | |

| LogP (Octanol/Water) | 4.487 | Calculated for the similar compound Trimeprazine, indicating lipophilicity. |

Pharmacological Profile

Mechanism of Action

As a member of the phenothiazine class, this compound is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This action is the hallmark of typical antipsychotic drugs and is linked to the mitigation of positive symptoms in psychosis. Furthermore, phenothiazines typically possess a broad receptor binding profile, interacting with a variety of other neurotransmitter systems. This includes serotonergic (5-HT₂ₐ), histaminergic (H₁), adrenergic (α₁), and muscarinic (M₁) receptors. The interaction with these additional receptors contributes to the drug's full therapeutic profile as well as its potential side effects.

Receptor Binding Profile

| Receptor Target | Expected Affinity | Associated Clinical Effect/Side Effect | Reference(s) |

| Dopamine D₂ | High | Antipsychotic efficacy (reduction of positive symptoms), risk of EPS | |

| Serotonin 5-HT₂ₐ | High | Potential modulation of negative symptoms, reduced risk of EPS | |

| Histamine H₁ | High | Sedation, weight gain | |

| Adrenergic α₁ | High | Orthostatic hypotension, dizziness | |

| Muscarinic M₁ | Moderate to Low | Anticholinergic effects (dry mouth, blurred vision, constipation) |

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis and characterization of this compound, based on established procedures for phenothiazine derivatives.

Synthesis and Purification

This protocol describes a plausible synthetic route for this compound based on the known chemistry of phenothiazines.

-

N-Alkylation of 2-(Methylthio)phenothiazine:

-

To a solution of 2-(methylthio)phenothiazine in a dry, aprotic solvent such as xylene or toluene, add a strong base like sodium amide (NaNH₂).

-

Heat the mixture to reflux for approximately 2 hours to ensure complete deprotonation of the phenothiazine nitrogen.

-

Slowly add a solution of 1-chloro-3-(dimethylamino)-2-methylpropane in the same solvent to the reaction mixture over a period of 1 hour.

-

Continue heating under reflux for 18-20 hours to drive the alkylation reaction to completion.

-

-

Workup and Extraction:

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Acidify the aqueous layer with a suitable acid (e.g., methanesulfonic acid) to protonate the desired product, rendering it water-soluble.

-

Wash the aqueous layer with a nonpolar solvent like ether to remove unreacted starting materials and non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the product, making it soluble in organic solvents.

-

Extract the product into an organic solvent such as ether or dichloromethane.

-

-

Purification:

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or K₂CO₃).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by vacuum distillation or column chromatography to yield pure this compound.

-

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: Place a small amount of the dried, purified crystalline solid into a capillary tube, sealed at one end.

-

Apparatus: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination: First, perform a rapid heating (5-10 °C/min) to find the approximate melting range.

-

Accurate Determination: Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point. A pure compound typically has a sharp melting range of 1-2 °C.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from either cultured cell lines expressing a specific human recombinant receptor (e.g., D₂, 5-HT₂ₐ) or from specific brain regions of a laboratory animal (e.g., rat striatum for D₂ receptors).

-

Assay Components: For each receptor, the assay mixture in a buffer solution will contain:

-

The prepared membrane homogenate.

-

A specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a concentration near its dissociation constant (Kd).

-

Varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Analysis in a Rodent Model

This protocol outlines a typical study to determine key pharmacokinetic parameters.

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g) with cannulated jugular veins for blood sampling.

-

Drug Formulation and Administration:

-

Intravenous (IV) Group: Formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to establish baseline parameters like clearance and volume of distribution.

-

Oral (PO) Group: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Visualizations

The following diagrams illustrate the general mechanism of action for phenothiazines and a typical experimental workflow for characterizing a novel compound like this compound.

Caption: General Antipsychotic Mechanism of this compound.

Caption: Workflow for Physicochemical and Pharmacological Profiling.

References

Methiomeprazine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine, also known as levomepromazine or methotrimeprazine, is a phenothiazine antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are a direct consequence of its interactions with a wide range of neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a detailed overview of this compound's mechanism of action, focusing on its receptor binding affinities, the experimental protocols used to determine these interactions, and the subsequent downstream signaling pathways it modulates.

Core Mechanism: Multi-Receptor Antagonism

This compound's primary mechanism of action in the CNS is the antagonism of several key neurotransmitter receptors. This broad receptor-binding profile includes high affinity for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors. This multi-receptor interaction explains its efficacy in treating psychosis as well as its sedative, antiemetic, and analgesic properties.[1]

Quantitative Receptor Binding Profile

The affinity of this compound for various CNS receptors has been quantified using radioligand binding assays, with results typically expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for this compound's binding to human and rat receptors.

Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors [2][3]

| Receptor Subtype | Ki (nM) |

| D1 | 54.3 |

| D2L | 8.6 |

| D2S | 4.3 |

| D3 | 8.3 |

| D4.2 | 7.9 |

Table 2: this compound Binding Affinities for Other Key CNS Receptors

| Receptor Family | Receptor Subtype | Species | Ki (nM) |

| Serotonin | 5-HT2 | Human | High Affinity (Specific Ki not cited)[4] |

| Adrenergic | α1 | Human | High Affinity (Specific Ki not cited)[4] |

| Adrenergic | α2 | Human | High Affinity (Specific Ki not cited) |

| Histamine | H1 | Rat | High Affinity (Specific Ki not cited) |

| Muscarinic | Cholinergic | Rat | High Affinity (Specific Ki not cited) |

Note: While several sources indicate high affinity for these receptors, specific Ki values from comprehensive binding panels were not available in the public domain at the time of this review.

Downstream Signaling Pathways

As a receptor antagonist, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous neurotransmitters. The primary signaling pathways affected are determined by the G-protein coupling of the antagonized receptors.

Dopamine D2 Receptor Blockade (Gi/o-coupled)

The antagonism of D2 receptors is a cornerstone of the antipsychotic effects of this compound. D2 receptors are coupled to inhibitory G-proteins (Gi/o).

-

Mechanism: Blockade of D2 receptors by this compound prevents the inhibition of adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Signaling Cascade:

-

Dopamine (endogenous agonist) normally binds to the D2 receptor.

-

The Gi/o protein is activated, inhibiting adenylyl cyclase.

-

cAMP production is decreased.

-

This compound blocks dopamine binding, preventing Gi/o activation.

-

Adenylyl cyclase is disinhibited, leading to increased cAMP production.

-

Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

-

Serotonin 5-HT2A and Adrenergic α1 Receptor Blockade (Gq/11-coupled)

This compound's high affinity for 5-HT2A and α1-adrenergic receptors contributes to its antipsychotic and sedative effects. These receptors are coupled to Gq/11 proteins.

-

Mechanism: Antagonism of these receptors by this compound blocks the activation of phospholipase C (PLC).

-

Signaling Cascade:

-

Serotonin or Norepinephrine binds to its respective receptor (5-HT2A or α1).

-

The Gq/11 protein is activated, which in turn activates PLC.

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

This compound blocks agonist binding, preventing Gq/11 and subsequent PLC activation.

-

This leads to a decrease in the production of IP3 and DAG.

-

Reduced IP3 levels prevent the release of calcium (Ca2+) from the endoplasmic reticulum, and reduced DAG levels prevent the activation of Protein Kinase C (PKC).

-

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. While specific protocols for this compound are not always detailed in publications, the general methodology is well-established.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a drug for a specific receptor by competing with a radioactively labeled ligand that has a known high affinity for that receptor.

Workflow:

Key Steps:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for dopamine receptors) is homogenized, and the cell membranes are isolated by centrifugation. Alternatively, cell lines recombinantly expressing the human receptor subtype of interest are used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (a radioactively labeled drug with high affinity for the receptor) and varying concentrations of the unlabeled test drug (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (General Protocols)

To confirm the antagonistic activity of this compound and to quantify its effect on downstream signaling, functional assays are employed.

cAMP Accumulation Assay (for Gi/o-coupled receptors):

-

Cell Culture: Cells expressing the target receptor (e.g., D2) are cultured.

-

Treatment: Cells are treated with an agonist to inhibit adenylyl cyclase, in the presence and absence of varying concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase to establish a measurable baseline of inhibition.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Analysis: The ability of this compound to block the agonist-induced decrease in cAMP levels is quantified to determine its functional antagonist potency.

Phosphoinositide Hydrolysis Assay (for Gq/11-coupled receptors):

-

Cell Labeling: Cells expressing the target receptor (e.g., 5-HT2A) are incubated with a radiolabeled precursor, such as [3H]-myo-inositol, to label the cellular phosphoinositide pool.

-

Treatment: Cells are stimulated with an agonist in the presence and absence of varying concentrations of this compound.

-

Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (including IP3) are extracted. The different inositol phosphates are separated using ion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions corresponding to inositol phosphates is measured by scintillation counting.

-

Analysis: The ability of this compound to inhibit the agonist-induced increase in inositol phosphate production is determined.

Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors):

-

Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with an agonist in the presence and absence of varying concentrations of this compound.

-

Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.

-

Analysis: The inhibition of the agonist-induced calcium transient by this compound is quantified to determine its functional antagonist potency.

Conclusion

This compound exerts its effects on the central nervous system through a complex mechanism of action involving the antagonism of multiple neurotransmitter receptors. Its high affinity for dopamine D2-like, serotonin 5-HT2, and adrenergic α1 and α2 receptors is central to its therapeutic and side-effect profile. As an antagonist, it blocks the canonical Gi/o and Gq/11-coupled signaling pathways, thereby modulating intracellular levels of second messengers such as cAMP, IP3, and calcium. A thorough understanding of this multi-receptor binding profile and its impact on downstream signaling is crucial for the rational use of this compound in clinical practice and for the development of novel CNS drugs with improved selectivity and tolerability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 3. scielo.isciii.es [scielo.isciii.es]

- 4. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Methiomeprazine as an Antipsychotic: A Technical Guide

Disclaimer: Direct pharmacological data for Methiomeprazine is scarce in publicly available scientific literature. This technical guide provides an inferred pharmacological profile based on data from its close structural analog and synonym, Levomepromazine . This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a phenothiazine derivative that has been investigated for its antipsychotic potential. As a member of the typical antipsychotic class, its mechanism of action is believed to primarily involve the antagonism of dopamine D2 receptors. However, like other phenothiazines, it is likely to exhibit a broad receptor binding profile, contributing to both its therapeutic effects and side-effect profile. This document outlines the inferred pharmacological characteristics of this compound, based on available data for Levomepromazine, detailing its receptor binding affinities, presumed signaling pathways, and the standard experimental protocols used to evaluate such compounds.

Receptor Binding Profile

The antipsychotic and side effects of phenothiazines are dictated by their affinity for various neurotransmitter receptors.[1] The following table summarizes the available quantitative and qualitative receptor binding data for Levomepromazine, which is presumed to be indicative of this compound's profile.

| Receptor Subtype | Ki (nM) | Affinity | Reference |

| Dopamine Receptors | |||

| D1 | 54.3 | Moderate | [2][3] |

| D2L | 8.6 | High | [2][3] |

| D2S | 4.3 | High | |

| D3 | 8.3 | High | |

| D4.2 | 7.9 | High | |

| D5 | 48 | Moderate | |

| Serotonin Receptors | |||

| 5-HT2A | Not specified | High | |

| Adrenergic Receptors | |||

| Alpha-1 | Not specified | High | |

| Histamine Receptors | |||

| H1 | Not specified | High | |

| Muscarinic Receptors | |||

| M1 (and other subtypes) | Not specified | High |

Signaling Pathways

The primary antipsychotic effect of typical antipsychotics like this compound is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. This antagonism is thought to reduce the positive symptoms of psychosis, such as hallucinations and delusions. However, its interaction with other receptors leads to a complex downstream signaling cascade.

Caption: Inferred signaling pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of antipsychotic drugs.

In Vitro: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Protocol Details:

-

Materials: Cell membranes expressing the receptor of interest, radioligand (e.g., [3H]spiperone for D2 receptors), unlabeled test compound (this compound), wash buffer, glass fiber filters, scintillation fluid.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo: Conditioned Avoidance Response (CAR)

This behavioral model assesses the potential of a compound to produce antipsychotic-like effects.

References

In Vitro Binding Affinity of Methiomeprazine to Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Methiomeprazine, also known as Levomepromazine, to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This compound is a phenothiazine antipsychotic medication used in the treatment of various psychiatric disorders. Its therapeutic efficacy and side-effect profile are closely linked to its interaction with dopamine receptors. This document compiles quantitative binding data, details the experimental protocols used for these assessments, and visualizes key concepts to facilitate a deeper understanding of this compound's pharmacological profile at these critical central nervous system targets.

Quantitative Binding Affinity Data

The affinity of a drug for its receptor is a crucial determinant of its potency and potential clinical effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of this compound for human recombinant dopamine receptor subtypes, providing a clear comparison of its potency across the D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.

| Receptor Subtype | This compound (Levomepromazine) Ki (nM) | Reference |

| D1 | 54.3 | [1][2][3][4] |

| D2L | 8.6 | [1] |

| D2S | 4.3 | |

| D3 | 8.3 | |

| D4.2 | 7.9 | |

| D5 | Not Reported |

Note: The Ki value for the D5 receptor for this compound was not available in the cited literature. The D4.2 subtype is a common polymorphic variant of the D4 receptor.

Experimental Protocols

The determination of in vitro binding affinities of compounds like this compound to dopamine receptors is predominantly carried out using radioligand binding assays. This technique involves the use of a radioactively labeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The ability of the test compound (in this case, this compound) to displace the radioligand from the receptor is then measured.

General Radioligand Displacement Assay Protocol

The following is a generalized yet detailed protocol for a competitive radioligand binding assay to determine the Ki value of a test compound at human recombinant dopamine receptors expressed in a cellular system.

2.1.1. Materials

-

Cell Membranes: Frozen membrane suspensions from cell lines (e.g., Sf9 or CHO cells) stably expressing the specific human recombinant dopamine receptor subtype (D1, D2L, D2S, D3, D4.2, or D5).

-

Radioligand: A high-affinity radiolabeled antagonist or agonist specific for the dopamine receptor subtype being assayed. Examples include:

-

[³H]-SCH23390 for D1-like receptors.

-

[³H]-Spiperone or [³H]-Raclopride for D2-like receptors.

-

-

Test Compound: this compound (Levomepromazine) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of concentrations.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

-

Scintillation Cocktail and Counter: A liquid scintillation cocktail to dissolve the filters and a liquid scintillation counter to measure the radioactivity retained on the filters.

2.1.2. Procedure

-

Membrane Preparation: Thaw the frozen cell membrane suspensions on ice. Homogenize the membranes in the assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Assay Plate Setup: The assay is typically performed in a 96-well plate format. For each experiment, set up triplicate wells for:

-

Total Binding: Contains the cell membranes, radioligand, and assay buffer. This measures the total amount of radioligand bound to the receptors and other components.

-

Non-specific Binding (NSB): Contains the cell membranes, radioligand, and a high concentration of the non-specific binding control. This measures the amount of radioligand that binds to components other than the specific receptor.

-

Competition Binding: Contains the cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Add the appropriate components to each well of the 96-well plate. The final volume in each well is typically 200-250 µL. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

2.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells and the competition binding wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

To further elucidate the concepts described in this guide, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a focused overview of the in vitro binding affinity of this compound for dopamine receptors, a critical aspect of its pharmacological profile. The compiled data indicates that this compound is a potent antagonist at D2-like receptors (D2L, D2S, D3, and D4.2) and has a lower affinity for the D1 receptor. This binding profile is consistent with its classification as a typical antipsychotic. The detailed experimental protocol for radioligand binding assays offers a methodological foundation for researchers in the field. The provided visualizations aim to simplify complex workflows and signaling pathways. Further research is warranted to determine the binding affinity of this compound for the D5 receptor to complete its dopamine receptor binding profile. This information is invaluable for understanding the molecular mechanisms underlying the therapeutic actions and potential side effects of this compound and for guiding future drug development efforts in the realm of neuropsychiatric disorders.

References

- 1. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Structure-Activity Relationship of Methiomeprazine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methiomeprazine

This compound is a phenothiazine derivative characterized by a methylthio (-SCH3) group at the C-2 position of the phenothiazine ring and a dimethylaminopropyl side chain at the N-10 position. Like other phenothiazines, it is presumed to exert its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] However, its pharmacological profile is complex, with interactions at various other receptors, including serotonin, adrenergic, muscarinic, and histamine receptors, which contribute to its overall therapeutic effects and side-effect profile.[3] Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for the rational design of new derivatives with improved efficacy and reduced adverse effects.

Core Structure-Activity Relationships of Phenothiazines

The biological activity of phenothiazine derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system and the composition of the aminoalkyl side chain at the N-10 position.[1][4]

Substitution on the Phenothiazine Ring System

The substituent at the C-2 position of the phenothiazine nucleus is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally enhance activity. For this compound, this is a methylthio (-SCH3) group. The general order of potency for C-2 substituents is:

CF3 > Cl > SCH3 > H

Oxidation of the sulfur atom in the phenothiazine ring generally decreases antipsychotic activity.

The N-10 Aminoalkyl Side Chain

A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amine is optimal for neuroleptic activity. Shortening or lengthening this chain tends to decrease antipsychotic potency. Branching of the carbon chain, particularly at the beta-position, can also reduce activity.

The Terminal Amino Group

For maximal antipsychotic activity, the terminal amino group should be a tertiary amine. Primary and secondary amines are generally less potent. The nature of the substituents on the terminal nitrogen also plays a significant role:

-

Aliphatic amines: Simple dimethylamino groups, as seen in this compound, are common. Increasing the size of the alkyl groups beyond methyl generally decreases activity.

-

Piperidine and Piperazine rings: Incorporation of the terminal nitrogen into a piperidine or piperazine ring is a common modification in many potent phenothiazines. Piperazine derivatives, in particular, are often associated with high potency. Substitution on the 4-position of the piperazine ring, for instance with a hydroxyethyl group, can further enhance activity.

Receptor Binding Profiles and Structure-Activity Relationships

The clinical effects and side effects of this compound and its analogues are a consequence of their interaction with a variety of neurotransmitter receptors.

Table 1: Predicted Structure-Activity Relationships of this compound Analogues at Key Receptors

| Target Receptor | General Role of Phenothiazines | Predicted Effect of Modifications to this compound |

| Dopamine D2 | Antagonism is central to antipsychotic efficacy. | - Increasing the electron-withdrawing capacity at C-2 (e.g., replacing -SCH3 with -Cl or -CF3) would likely increase D2 affinity.- A piperazine ring in the N-10 side chain is expected to increase D2 affinity compared to the dimethylaminopropyl chain. |

| Serotonin 5-HT2A | Antagonism may contribute to atypical antipsychotic properties and reduce extrapyramidal side effects. | - Modifications to the N-10 side chain, such as the introduction of a piperazine ring, are known to influence 5-HT2A affinity. The precise effect relative to the dimethylaminopropyl chain requires empirical testing. |

| Adrenergic α1 | Antagonism is associated with side effects like orthostatic hypotension and sedation. | - The aliphatic side chain of this compound likely contributes to its α1-adrenergic affinity. Modifications to this chain will likely alter binding. |

| Muscarinic M1 | Antagonism leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation. | - Phenothiazines with aliphatic side chains generally possess significant muscarinic receptor affinity. Altering the terminal amine may modulate this activity. |

| Histamine H1 | Antagonism is a primary cause of sedation and weight gain. | - The basic dimethylaminopropyl side chain is a common feature in many H1 antagonists. Modifications are likely to impact H1 affinity. |

Experimental Protocols for Receptor Binding Assays

The following are generalized protocols for competitive radioligand binding assays to determine the affinity of test compounds for key receptors.

Dopamine D2 Receptor Binding Assay

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Procedure:

-

Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate the IC50 and Ki values from the competition binding curves.

-

Serotonin 5-HT2A Receptor Binding Assay

-

Receptor Source: Membranes from rat frontal cortex or cells expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Similar to the D2 receptor binding assay, incubate receptor membranes with test compounds and [3H]-Ketanserin.

-

Non-specific binding is determined using a high concentration of an appropriate antagonist (e.g., 10 µM mianserin).

-

Following incubation and filtration, quantify radioactivity to determine binding affinity.

-

Muscarinic M1 Receptor Binding Assay

-

Receptor Source: Membranes from CHO-K1 cells expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Procedure:

-

Incubate receptor membranes with test compounds and [3H]-NMS.

-

Non-specific binding is determined in the presence of a high concentration of atropine (e.g., 10 µM).

-

After incubation and filtration, radioactivity is measured to calculate binding affinity.

-

Adrenergic α1 Receptor Binding Assay

-

Receptor Source: Membranes from rat heart or cells expressing the human α1-adrenergic receptor.

-

Radioligand: [3H]-Prazosin or [125I]-BE 2254.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Procedure:

-

Incubate receptor membranes with test compounds and the radioligand.

-

Non-specific binding is determined using a high concentration of phentolamine (e.g., 10 µM).

-

Following incubation and filtration, radioactivity is quantified to determine binding affinity.

-

Histamine H1 Receptor Binding Assay

-

Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Mepyramine (pyrilamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate receptor membranes with test compounds and [3H]-Mepyramine.

-

Non-specific binding is determined using a high concentration of a known H1 antagonist (e.g., 10 µM diphenhydramine).

-

After incubation and filtration, radioactivity is measured to calculate binding affinity.

-

Signaling Pathways

This compound and its analogues exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). The primary downstream signaling pathways affected are the cAMP pathway (typically inhibitory for D2 receptors) and the phosphatidylinositol pathway (typically stimulatory for 5-HT2A, α1-adrenergic, and M1 muscarinic receptors).

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

Navigating Early Drug Discovery: A Technical Guide to the Initial Toxicity Screening of Methiomeprazine in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity. Early and robust in vitro toxicity screening is therefore a cornerstone of modern drug development, enabling the timely identification of potential liabilities and informing crucial go/no-go decisions. This technical guide provides a comprehensive framework for conducting an initial toxicity screening of the novel compound Methiomeprazine using a panel of established cell lines. It details essential experimental protocols, data analysis and presentation strategies, and the application of visualization tools to elucidate potential mechanisms of toxicity. By adhering to the methodologies outlined herein, researchers can generate high-quality, reproducible data to build a foundational safety profile for this compound, thereby de-risking its progression through the development pipeline.

Introduction: The Imperative of Early Toxicity Assessment

The attrition of drug candidates during preclinical and clinical development represents a substantial investment of time and resources. A primary driver of this failure is compound-induced toxicity. Consequently, the early identification of potential toxicological risks through in vitro assays is paramount.[1][2] These assays offer a cost-effective and high-throughput means to evaluate the effects of a compound on fundamental cellular processes, providing critical insights into its safety profile long before an animal model is employed.[2][3][4] This guide focuses on establishing a robust initial toxicity screening cascade for this compound, a novel therapeutic candidate.

Selecting a Strategic Cell Line Panel

The initial toxicity screening of this compound should be conducted across a diverse panel of cell lines to capture a broad range of potential cytotoxic effects. The choice of cell lines should be guided by the intended therapeutic target of this compound and should include both cancer and non-cancer cell lines to assess for general cytotoxicity versus on-target cancer cell-specific effects.

A recommended starting panel would include:

-

HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a frequent target of drug-induced toxicity, HepG2 cells are a standard model for assessing hepatotoxicity.

-

A549 (Human Lung Carcinoma): This cell line is a common model for lung cancer and can be used to assess both anti-cancer efficacy and potential pulmonary toxicity.

-

MCF7 (Human Breast Cancer): A well-characterized breast cancer cell line that can provide insights into the compound's activity in this cancer type.

-

H9c2 (Rat Cardiomyoblast): To screen for potential cardiotoxicity, which is a significant concern in drug development, this cell line serves as a relevant model.

-

A non-cancerous human cell line: To assess general cytotoxicity and selectivity.

Experimental Protocols for Core Cytotoxicity Assays

A multi-parametric approach is recommended to gain a comprehensive understanding of this compound's cytotoxic potential.

Cell Viability and Proliferation Assays

These assays measure the number of viable cells in a population following exposure to the test compound.

3.1.1. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized detergent-based solution).

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

3.1.2. WST-1 Assay

The WST-1 assay is another tetrazolium-based assay that offers the advantage of producing a water-soluble formazan product, simplifying the procedure.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.

-

Protocol: The protocol is similar to the MTT assay, with the key difference being that the formazan product is soluble in the culture medium, eliminating the need for a solubilization step. Absorbance is typically measured at 450 nm.

Cytotoxicity Assays Measuring Membrane Integrity

These assays detect cell death by measuring the leakage of intracellular components into the culture medium.

3.2.1. Lactate Dehydrogenase (LDH) Assay

-

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

-

Protocol:

-

Culture and treat cells with this compound as described for the viability assays.

-

At the end of the incubation period, collect a sample of the culture supernatant from each well.

-

Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

-

Incubate at room temperature for a specified time, protected from light.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Include controls for maximum LDH release (by lysing untreated cells) and background.

-

Data Presentation and Analysis

For clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 48h Exposure |

| HepG2 | [Insert Value] |

| A549 | [Insert Value] |

| MCF7 | [Insert Value] |

| H9c2 | [Insert Value] |

| [Non-cancerous cell line] | [Insert Value] |

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This is determined by plotting the percentage of cell viability or cytotoxicity against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and hypothetical mechanisms of action.

Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a compound like this compound.

Caption: Experimental workflow for in vitro toxicity screening.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Should initial screening reveal significant cytotoxicity, further investigation into the underlying mechanism is warranted. A common mechanism of drug-induced toxicity is the induction of apoptosis. The diagram below illustrates a simplified, hypothetical apoptotic pathway that could be investigated.

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro toxicity screening of this compound. The data generated from these assays will be instrumental in constructing a preliminary safety profile for the compound and will guide subsequent, more mechanistic toxicity studies. Should the initial screening reveal promising results, further investigations could include high-content screening to assess multiple toxicity endpoints simultaneously, as well as assays to evaluate genotoxicity, cardiotoxicity, and hepatotoxicity in more complex in vitro systems, such as 3D cell cultures or organoids. This systematic approach to early toxicity assessment is crucial for the successful and efficient development of novel therapeutic agents.

References

A Technical Guide to the Neuroprotective Properties of N-Propargylphenelzine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propargylphenelzine analogues have emerged as a promising class of compounds exhibiting significant neuroprotective properties. This technical guide provides a comprehensive overview of their core attributes, focusing on their mechanism of action as monoamine oxidase (MAO) inhibitors and their efficacy in preclinical models of neurodegeneration. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows using the DOT language to offer a clear and structured understanding of the science underpinning these neuroprotective agents.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease present a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal function and structure. Research into therapeutic interventions has increasingly focused on neuroprotective strategies that can slow or halt this degenerative process. Phenelzine, a well-established monoamine oxidase (MAO) inhibitor, has demonstrated neuroprotective effects beyond its antidepressant activity.[1] The addition of a propargyl group to the phenelzine structure has given rise to N-propargylphenelzine analogues, which show enhanced and multifaceted neuroprotective potential.[2][3]

The propargyl moiety is a key feature in several successful MAO-B inhibitors with neuroprotective properties, such as selegiline and rasagiline.[4] This functional group is known to irreversibly inhibit MAO, leading to an increase in the levels of key neurotransmitters like dopamine and noradrenaline in the brain.[5] Beyond MAO inhibition, propargylamines are believed to possess anti-apoptotic properties that contribute to their neuroprotective profile. This guide delves into the specifics of N-propargylphenelzine analogues, providing a technical resource for the scientific community.

Mechanism of Action: Monoamine Oxidase Inhibition

The primary mechanism of action for N-propargylphenelzine analogues is the inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, N-propargylphenelzine analogues increase the synaptic availability of neurotransmitters, which is crucial for neuronal communication and survival.

N(1)-propargylphenelzine has been shown to be a potent inhibitor of both MAO-A and MAO-B. In both in vitro assays using rat brain and liver homogenates and ex vivo studies in rats, N(1)-propargylphenelzine demonstrated strong inhibition of both enzyme isoforms, with a potency comparable to that of the parent compound, phenelzine. A notable characteristic of N(1)-propargylphenelzine is its long-term in vivo propensity to inhibit MAO-A.

Quantitative Data: MAO Inhibition and Neuroprotection

A key study demonstrated that both N(1)- and N(2)-propargylphenelzine are effective at preventing the depletion of noradrenaline (NA) in the mouse hippocampus induced by the neurotoxin DSP-4. DSP-4 selectively destroys noradrenergic neurons originating in the locus coeruleus. The preservation of noradrenaline levels is a direct measure of the neuroprotective capacity of these analogues.

Table 1: Neuroprotective Effect of N-propargylphenelzine Analogues against DSP-4 Induced Noradrenaline Depletion

| Compound | Outcome | Model | Reference |

| N(1)-propargylphenelzine | Potent prevention of NA depletion | DSP-4-induced neurotoxicity in mouse hippocampus | |

| N(2)-propargylphenelzine | Potent prevention of NA depletion | DSP-4-induced neurotoxicity in mouse hippocampus |

Further research is required to establish a detailed quantitative profile, including dose-response relationships and comparative efficacy against other neuroprotective agents.

Experimental Protocols

To facilitate further investigation into the neuroprotective properties of N-propargylphenelzine analogues, detailed methodologies for key experiments are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Materials:

-

Rat brain or liver mitochondria (as enzyme source)

-

Specific substrates: kynuramine for MAO-A, benzylamine for MAO-B

-

Test compounds (N-propargylphenelzine analogues)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare mitochondrial fractions from rat brain or liver tissue.

-

Pre-incubate the mitochondrial preparation with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

After a set incubation period, stop the reaction (e.g., by adding a strong acid).

-

Measure the formation of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) using a spectrofluorometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DSP-4-Induced Neurotoxicity Model in Mice

This protocol describes an in vivo model to assess the neuroprotective effects of compounds against noradrenergic neurodegeneration.

Materials:

-

Male C57BL/6 mice

-

DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine)

-

Test compounds (N-propargylphenelzine analogues)

-

Saline solution

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Administer the test compound or vehicle (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal injection).

-

After a specified pretreatment time, administer DSP-4 (e.g., 50 mg/kg, i.p.) to induce selective lesioning of noradrenergic neurons.

-

After a set period (e.g., 7 days) to allow for the full development of the neurotoxic effects, euthanize the animals.

-

Dissect the hippocampus and other relevant brain regions.

-

Homogenize the brain tissue and process it for the measurement of noradrenaline levels.

-

Quantify the concentration of noradrenaline using HPLC with electrochemical detection.

-

Compare the noradrenaline levels in the brains of mice treated with the test compound and DSP-4 to those treated with vehicle and DSP-4 to determine the extent of neuroprotection.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of propargylamine-containing MAO inhibitors are thought to extend beyond simple enzyme inhibition and involve the modulation of intracellular signaling cascades that promote cell survival and prevent apoptosis.

Proposed Neuroprotective Signaling Pathway

The following diagram illustrates a proposed signaling pathway through which N-propargylphenelzine analogues may exert their neuroprotective effects. Inhibition of MAO-B reduces the oxidative stress generated during dopamine metabolism. Furthermore, propargylamines have been shown to possess anti-apoptotic properties by preserving mitochondrial integrity and preventing the activation of caspase cascades.

Caption: Proposed mechanism of neuroprotection by N-propargylphenelzine analogues.

Experimental Workflow for Assessing Neuroprotection

The logical flow of experiments to determine the neuroprotective properties of a novel N-propargylphenelzine analogue is depicted in the following diagram. This workflow starts with the synthesis of the compound, followed by in vitro characterization of its MAO inhibitory activity, and culminates in in vivo testing for its ability to protect against neurotoxin-induced neuronal damage.

Caption: A logical workflow for the evaluation of N-propargylphenelzine analogues.

Conclusion

N-propargylphenelzine analogues represent a promising avenue for the development of novel neuroprotective therapeutics. Their dual action as potent MAO inhibitors and potential modulators of anti-apoptotic pathways makes them attractive candidates for combating neurodegenerative diseases. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing the necessary tools to advance the investigation of these compelling compounds. Further research is warranted to fully elucidate their quantitative pharmacological profile and the intricate signaling pathways that underpin their neuroprotective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotection by R(-)-deprenyl and N-2-hexyl-N-methylpropargylamine on DSP-4, a neurotoxin, induced degeneration of noradrenergic neurons in the rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Fragment-Based Drug Discovery for Novel MetAP2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting MetAP2 with Fragment-Based Drug Discovery

Methionine Aminopeptidase 2 (MetAP2) is a divalent metalloprotease that plays a critical role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] This function is essential for the stability and proper function of numerous proteins. Beyond this primary role, MetAP2 is deeply implicated in key cellular processes such as angiogenesis and cell proliferation.[3][4] Its inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[1] Consequently, MetAP2 has emerged as a compelling therapeutic target for a range of diseases, including various cancers and metabolic disorders like obesity.

Historically, the development of MetAP2 inhibitors was dominated by irreversible covalent binders, such as fumagillin and its analogs (e.g., TNP-470). While potent, these compounds have faced challenges, including off-target effects and unfavorable safety profiles, which has spurred the search for novel, reversible inhibitors.

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) for identifying such inhibitors. FBDD involves screening libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but efficient binders. These fragment hits serve as high-quality starting points that can be chemically elaborated into potent, selective, and drug-like lead compounds, a process guided by structural biology. This guide provides an in-depth overview of the FBDD workflow, key experimental protocols, and data analysis strategies for the discovery of novel, reversible MetAP2 inhibitors.

The FBDD Workflow for MetAP2 Inhibitor Discovery

The FBDD process is a systematic, multi-stage workflow designed to efficiently translate low-affinity fragment hits into high-potency lead candidates. The typical cascade involves fragment library screening, hit identification and validation, structural characterization of the fragment-protein complex, and iterative, structure-guided optimization.

Figure 1: General workflow for Fragment-Based Drug Discovery (FBDD).

Data Presentation: From Fragment Hits to Optimized Leads

A key advantage of FBDD is the ability to track the evolution of compounds through metrics like ligand efficiency. Quantitative data is crucial for prioritizing fragments and guiding the optimization process.

Table 1: Properties of Representative MetAP2 Fragment Hits

Fragment hits are initially triaged based on their binding affinity and ligand efficiency (LE), which normalizes binding energy for the size of the molecule. This helps in selecting fragments that offer optimal binding interactions per atom.

| Fragment ID | Molecular Weight (Da) | cLogP | Binding Affinity (IC50/Kd) | Ligand Efficiency (LE) | Screening Method |

| Indazole-Core-A | 118.14 | 1.5 | 300 µM (IC50) | 0.35 | Biochemical Assay |

| Pyrazole-Core-B | 121.15 | 1.2 | 95 µM (IC50) | 0.40 | Biochemical Assay |

| Fragment-C | 145.16 | 2.1 | 500 µM (Kd) | 0.29 | NMR Spectroscopy |

| Fragment-D | 160.21 | 2.5 | 1 mM (Kd) | 0.22 | NMR Spectroscopy |

Data is representative and compiled for illustrative purposes based on typical FBDD campaigns.

Table 2: Structure-Activity Relationship (SAR) for an Indazole-Based Series

Once a promising fragment is identified (e.g., an indazole core), a structure-guided optimization campaign is initiated. Small chemical modifications are made to the core to improve interactions with the MetAP2 active site, leading to significant gains in potency.

| Compound ID | Core Scaffold | R1 Group | R2 Group | MetAP2 IC50 (nM) |

| Fragment 6 | Indazole | -H | -H | 130,000 |

| Compound 15 | Indazole | -Cl | -CH₃ | 1,500 |

| Compound 28 | Indazole | -CF₃ | -Cyclopropyl | 85 |

| Compound 38 | Indazole | -CF₃ | -Phenyl | 7 |

SAR data is illustrative of the optimization process described for indazole-based MetAP2 inhibitors.

Experimental Protocols

Detailed and robust experimental methods are the bedrock of a successful FBDD program.

Protocol 1: Protein-Detected NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying weak fragment binding events directly on the target protein. Protein-detected methods like 2D ¹H-¹⁵N HSQC are particularly robust.

Objective: To identify fragments that bind to ¹⁵N-labeled MetAP2 by observing chemical shift perturbations (CSPs).

Materials:

-

¹⁵N-labeled recombinant human MetAP2 protein (typically 50-100 µM).

-

Screening buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 5% D₂O).

-

Fragment library, with compounds dissolved in a deuterated solvent (e.g., DMSO-d6) to create concentrated stocks.

-

NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology:

-

Protein Preparation: Prepare a stock solution of ¹⁵N-MetAP2 in the screening buffer. The protein must be stable for the duration of the screen.

-

Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC reference spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide in the protein.

-

Fragment Pooling: Prepare mixtures (pools) of 5-10 fragments. Pooling increases throughput, but care must be taken to avoid overlapping signals or reactivity.

-

Screening: Add a small aliquot of a fragment pool to the protein sample to a final concentration of ~200-500 µM per fragment.